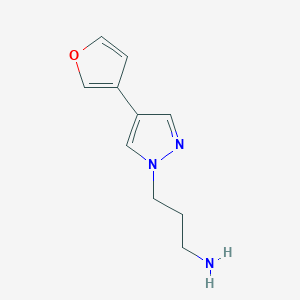

3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine

Description

BenchChem offers high-quality 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(furan-3-yl)pyrazol-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPBNGKNRVBOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN(N=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine, a heterocyclic compound featuring a furan ring, a pyrazole core, and a flexible aminopropane sidechain. The confluence of these structural motifs suggests a rich potential for biological activity and materials application, making a thorough understanding of its chemical architecture imperative.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this molecule. Beyond a mere presentation of data, this guide will provide expert insights into the rationale behind experimental design and the logic of spectral interpretation, reflecting a field-proven approach to chemical analysis.

Predicted Spectroscopic Data

In the absence of direct experimental spectra for 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine in the public domain, this section presents a predicted dataset based on established principles of spectroscopy and data from structurally related compounds. This predictive approach is a common and valuable exercise in chemical research for anticipating spectral features and aiding in the interpretation of experimentally acquired data.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex, with distinct signals for the furan, pyrazole, and aminopropane moieties. The predicted chemical shifts (δ) are referenced against tetramethylsilane (TMS) at 0.00 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2' (Furan) | ~ 7.95 | Triplet | ~ 0.9 | Furan ring proton |

| H-5' (Furan) | ~ 7.45 | Triplet | ~ 1.8 | Furan ring proton |

| H-4' (Furan) | ~ 6.50 | Doublet of doublets | ~ 1.8, 0.9 | Furan ring proton |

| H-3 (Pyrazole) | ~ 7.80 | Singlet | - | Pyrazole ring proton |

| H-5 (Pyrazole) | ~ 7.60 | Singlet | - | Pyrazole ring proton |

| -CH₂- (α to pyrazole) | ~ 4.20 | Triplet | ~ 7.0 | Propanamine side chain |

| -CH₂- (β to pyrazole) | ~ 2.20 | Quintet | ~ 7.0 | Propanamine side chain |

| -CH₂- (γ to pyrazole) | ~ 2.90 | Triplet | ~ 7.0 | Propanamine side chain |

| -NH₂ | ~ 1.50 (variable) | Broad Singlet | - | Primary amine |

Justification for Predictions:

-

Furan Protons: The chemical shifts for the furan protons are estimated based on the known electronic effects within the furan ring system. The proton at the 2'-position is expected to be the most downfield due to its proximity to the oxygen atom and the pyrazole substituent.

-

Pyrazole Protons: The protons on the pyrazole ring are expected to appear as sharp singlets, with their chemical shifts influenced by the electronic nature of the furan substituent.

-

Propanamine Side Chain: The methylene protons of the propanamine side chain will exhibit characteristic triplet and quintet splitting patterns due to spin-spin coupling with adjacent methylene groups. The methylene group attached to the pyrazole nitrogen will be the most deshielded.

-

Amine Protons: The chemical shift of the primary amine protons is highly variable and dependent on solvent, concentration, and temperature. They typically appear as a broad singlet due to rapid proton exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-4 (Pyrazole) | ~ 120.0 | Pyrazole ring carbon |

| C-3' (Furan) | ~ 125.0 | Furan ring carbon |

| C-5 (Pyrazole) | ~ 128.0 | Pyrazole ring carbon |

| C-3 (Pyrazole) | ~ 140.0 | Pyrazole ring carbon |

| C-2' (Furan) | ~ 142.0 | Furan ring carbon |

| C-5' (Furan) | ~ 144.0 | Furan ring carbon |

| C-4' (Furan) | ~ 110.0 | Furan ring carbon |

| -CH₂- (α to pyrazole) | ~ 50.0 | Propanamine side chain |

| -CH₂- (β to pyrazole) | ~ 35.0 | Propanamine side chain |

| -CH₂- (γ to pyrazole) | ~ 40.0 | Propanamine side chain |

Justification for Predictions:

-

Aromatic Carbons: The chemical shifts of the furan and pyrazole carbons are predicted based on their positions within the heterocyclic systems and the influence of the substituents.

-

Aliphatic Carbons: The carbons of the propanamine side chain will appear in the upfield region of the spectrum, with their chemical shifts determined by their proximity to the nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 (two bands) | N-H stretch | Primary Amine |

| 3150 - 3000 | C-H stretch | Aromatic (Furan, Pyrazole) |

| 2950 - 2850 | C-H stretch | Aliphatic (Propanamine) |

| ~ 1600 | N-H bend | Primary Amine |

| 1580 - 1400 | C=C and C=N stretch | Aromatic Rings (Furan, Pyrazole) |

| 1250 - 1000 | C-N stretch | Amine |

Justification for Predictions:

-

N-H Vibrations: The presence of a primary amine will be indicated by two characteristic N-H stretching bands and an N-H bending vibration.[1][2]

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in their respective characteristic regions.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the furan and pyrazole rings will be observed in the fingerprint region.[3][4][5]

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Expected m/z | Assignment |

| ESI-MS | [M+H]⁺ | Protonated Molecular Ion |

| HRMS | Calculated for C₁₀H₁₃N₃O | Exact mass confirmation of elemental composition |

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the C-C bonds of the propanamine side chain, leading to the loss of the amine group and subsequent fragmentation of the heterocyclic core. The most stable fragments will be those that can form resonance-stabilized cations.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 (or more for dilute samples).

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

Spectral Width: -10 to 220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

-

-

Instrument Parameters (for an ESI-TOF or ESI-QTOF instrument):

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: m/z 50 - 500.

-

-

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺).

-

For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a novel compound.

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of Physicochemical Properties in the Development of Furan-Pyrazole Derivatives as Drug Candidates

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Synergy of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of rational drug design. Furan and pyrazole rings represent two such "privileged structures," five-membered heterocycles that are cornerstones in a multitude of clinically successful drugs.[1][2] The furan ring, an aromatic heterocycle containing oxygen, is a structural component in numerous natural and synthetic compounds, valued for its ability to modulate pharmacokinetic properties like solubility and bioavailability.[3] The pyrazole moiety, a 1,2-diazole, is renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, and is a key feature in drugs such as Celecoxib.[4][5][6]

The fusion of these two rings into a single molecular entity gives rise to furan-pyrazole derivatives, a class of compounds with significant therapeutic potential. These hybrid molecules have demonstrated a wide spectrum of biological activities, including fungicidal, antitumor, and antimalarial properties.[5] However, the journey of a promising furan-pyrazole derivative from a laboratory curiosity to a clinical candidate is critically dependent on a thorough understanding and optimization of its physicochemical properties. This technical guide provides an in-depth exploration of these properties, their profound impact on drug-like characteristics, and the experimental and computational methodologies employed for their assessment.

Core Physicochemical Properties and Their Impact on Drug Viability

The therapeutic efficacy of any drug candidate is not solely a function of its interaction with a biological target. It is intrinsically linked to its ability to navigate the complex biological milieu of the human body, a journey governed by its physicochemical characteristics. For furan-pyrazole derivatives, the key properties that dictate their absorption, distribution, metabolism, and excretion (ADME) profile are lipophilicity, solubility, ionization state (pKa), and chemical stability.

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like many furan-pyrazole derivatives, the distribution coefficient (logD) at a specific pH is a more physiologically relevant descriptor.

A delicate balance of lipophilicity is crucial for oral bioavailability. While sufficient lipophilicity is required for membrane permeation and absorption, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and non-specific binding to plasma proteins. The presence of both the relatively polar furan ring and the pyrazole ring, which can act as both a hydrogen bond donor and acceptor, allows for fine-tuning of the lipophilicity of the overall molecule through substituent modifications.[7]

Aqueous Solubility: The Gateway to Absorption

For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability.[7] Several new pyrazole derivatives with promising antiproliferative effects have been hampered by their poor solubility, raising concerns about their biopharmaceutical limitations.[8] Therefore, early assessment of solubility is paramount.

The solubility of furan-pyrazole derivatives is influenced by their crystal lattice energy, lipophilicity, and the presence of ionizable groups. The introduction of polar functional groups or the formation of salts can significantly enhance aqueous solubility.

Ionization Constant (pKa): Dictating Solubility and Receptor Interaction

The pKa value represents the pH at which a molecule is 50% ionized. The pyrazole ring itself is weakly basic.[2] The specific pKa of a furan-pyrazole derivative will depend on the nature and position of its substituents. This property profoundly influences its solubility, which is often pH-dependent, and its ability to interact with its biological target, as the ionization state can affect binding affinity.

Chemical Stability: Ensuring Integrity from Shelf to Target

A drug molecule must remain intact from the point of administration to its site of action. Chemical stability is assessed under various stress conditions, including different pH levels, oxidative stress, and light exposure, to identify potential degradation pathways. The furan ring can be susceptible to certain metabolic and chemical transformations, and understanding the stability of the furan-pyrazole scaffold is crucial for ensuring a viable shelf-life and predictable in vivo behavior.

Quantitative Structure-Activity and Structure-Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools in drug discovery. These models establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property, respectively.

For furan-pyrazole derivatives, QSAR studies can elucidate the key molecular features that govern their therapeutic effects. For instance, an in-silico study on pyrazole-furan and pyrazole-pyrrole carboxamide derivatives as fungicides against Sclerotinia sclerotiorum successfully developed a QSAR model that provided insights for designing new compounds with enhanced activity.[9] Similarly, 3D-QSAR analyses have been employed to identify the molecular properties of pyrazole derivatives that have the highest impact on antitumor activity, guiding the design of new, more potent compounds.[10][11]

The predictive power of these models allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Experimental Determination of Physicochemical Properties

While in-silico predictions are invaluable for initial screening, experimental determination of physicochemical properties remains the gold standard for accurate characterization of drug candidates.

Workflow for Physicochemical Property Profiling

The following diagram illustrates a typical workflow for the experimental profiling of the key physicochemical properties of a novel furan-pyrazole derivative.

Caption: Experimental workflow for physicochemical profiling.

Detailed Experimental Protocols

1. Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of compounds.[12][13]

-

Objective: To determine the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.

-

Principle: Undissolved particles in a solution scatter light. A nephelometer measures this scattered light, and the intensity is proportional to the concentration of the precipitate.

-

Procedure:

-

Prepare a high-concentration stock solution of the furan-pyrazole derivative in 100% DMSO (e.g., 10 mM).

-

Create a serial dilution of the stock solution in DMSO in a 96-well plate.

-

In a separate 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate.

-

Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to each well.

-

Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measure the light scattering in each well using a nephelometer.

-

Plot the scattered light intensity against the compound concentration. The point at which the signal significantly increases above the baseline indicates the kinetic solubility.[13]

-

2. pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the ionization constants of weak acids and bases.[9][14]

-

Objective: To determine the pKa value(s) of an ionizable furan-pyrazole derivative.

-

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

-

Procedure:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh and dissolve the furan-pyrazole derivative in a specific volume of deionized water or a water/cosolvent mixture to a known concentration (e.g., 1 mM).

-

Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[9]

-

Place the solution in a thermostatted vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds) in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.

-

3. Chemical Stability Assessment by HPLC

This method evaluates the degradation of a compound over time under various stress conditions.[3][15]

-

Objective: To assess the stability of a furan-pyrazole derivative under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.

-

Principle: The compound is subjected to forced degradation conditions. At specified time points, aliquots are analyzed by a stability-indicating HPLC method that can separate the parent compound from its degradation products. The decrease in the peak area of the parent compound over time indicates its stability.

-

Procedure:

-

Develop a stability-indicating HPLC method capable of resolving the furan-pyrazole derivative from any potential degradants.

-

Prepare stock solutions of the compound.

-

For hydrolytic stability, incubate the compound in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral) at an elevated temperature (e.g., 60°C).[3][15]

-

For oxidative stability, incubate the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[3]

-

For photostability, expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by HPLC and quantify the remaining percentage of the parent compound.

-

Conclusion: Integrating Physicochemical Properties for Successful Drug Development

The development of furan-pyrazole derivatives as therapeutic agents is a promising avenue in medicinal chemistry. However, their success is inextricably linked to a deep understanding and strategic optimization of their physicochemical properties. Early and accurate profiling of lipophilicity, solubility, pKa, and stability is not merely a data-gathering exercise; it is a critical component of a feedback loop that informs molecular design and guides lead optimization. By integrating computational predictions with robust experimental methodologies, researchers can navigate the complex challenges of drug development, transforming a biologically active furan-pyrazole scaffold into a viable clinical candidate with the potential to address unmet medical needs.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. ADME@NCATS. [Accessed 2023 Jun 9]. Available from: [Link]

- Al-Janabi, A. S. M. (2014). Potentiometric study for Determination of PKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines. Iraqi National Journal of Chemistry, 54, 152-164.

- Bio-protocol. (2018). 3.8. Determination of Kinetic Solubility. Bio-protocol, 8(19), e3023.

- Friesen, J. B., & McHarris, C. I. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

-

Experimental and predicted pKa, log P and solubility of the study compounds. [Data set]. Available from: [Link]

- Ponomarova, O. A., et al. (2018). Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. Voprosy Khimii i Khimicheskoi Tekhnologii, (5), 50-56.

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

- Dong, M. W. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 38(11), 624-635.

- Suneetha, A., & Rao, D. K. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 157-166.

- Stability Indicating HPLC Method Development and Validation. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 235-240.

- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.

- Park, K. (n.d.). Assay and Stability Testing. In Biomedical Engineering. Purdue University.

- Glavaš-Obrovac, L., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. European Journal of Medicinal Chemistry, 54, 245-255.

- Baujara, K. A., et al. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. GJBE Global Academia.

- Ionescu, I. A., et al. (2014).

- Baujara, K. A., et al. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia.

- Povar, I., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504.

- The Editors of Encyclopaedia Britannica. (1998, July 20). Pyrazole. In Encyclopædia Britannica.

- Gado, M. A., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 633.

- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166-175.

- Szałek, E., et al. (2024).

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

- Alam, M. J., et al. (2016). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 32(3), 1409-1428.

- El Hassar, O., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(9), 2445-2458.

- Reddy, P., et al. (2019). Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2420.

Sources

- 1. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. scispace.com [scispace.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. mdpi.com [mdpi.com]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. japsonline.com [japsonline.com]

Biological Activity Screening of Novel Pyrazole Compounds: A Technical Guide

Executive Summary

The pyrazole scaffold (1,2-diazole) represents a privileged structure in modern medicinal chemistry, distinguished by its capacity to act as a bioisostere of the adenine ring in ATP. This characteristic makes it a cornerstone in the design of kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib).

This technical guide provides a rigorous, self-validating framework for screening novel pyrazole derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of pyrazoles—namely, their solubility profiles and specific binding modes within the kinase hinge region.

Part 1: Rational Design & The Pyrazole Advantage

Before screening, one must understand the causality of the scaffold's activity. The pyrazole ring contains two nitrogen atoms:[1]

-

Pyrrole-like Nitrogen (NH): Acts as a hydrogen bond donor.

-

Pyridine-like Nitrogen (=N-): Acts as a hydrogen bond acceptor.

Mechanistic Implication: This dual donor/acceptor capability allows pyrazoles to form bidentate hydrogen bonds with the backbone amino acids of a kinase's hinge region, effectively mimicking the purine ring of ATP [1].

Structural Logic for Screening

-

Target: ATP-binding pocket of Protein Kinases (e.g., EGFR, VEGFR, JAK).

-

Hypothesis: Novel substitutions at the C3 and C5 positions modulate selectivity, while N1 substitutions often control pharmacokinetic (PK) properties.

Part 2: Primary Screening Cascade (Cytotoxicity)

The primary screen serves as a "Go/No-Go" filter. For pyrazoles, the MTT assay is the gold standard for high-throughput viability screening, but it requires specific modifications due to the potential for pyrazoles to reduce tetrazolium salts non-enzymatically in rare cases.

Protocol: Optimized MTT Assay for Pyrazoles

Objective: Determine the IC50 (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., A549, MCF-7, HeLa).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO (Dimethyl Sulfoxide).

Step-by-Step Methodology:

-

Seeding (Day 0): Seed tumor cells into 96-well plates at a density of

to -

Treatment (Day 1):

-

Prepare a stock solution of the novel pyrazole in DMSO (typically 10 mM).

-

Perform serial dilutions in culture medium.[2] Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

-

Add 100 µL of diluted compound to wells.

-

Controls:

-

Negative: 0.5% DMSO in media.

-

Positive: Doxorubicin or Staurosporine (standard reference).

-

Blank: Media only (no cells).

-

-

-

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 10–20 µL of MTT stock solution to each well. Incubate for 3–4 hours.

-

Solubilization: Aspirate media carefully. Add 100–150 µL DMSO to dissolve crystals. Shake plate for 10–15 mins.

-

Quantification: Measure absorbance at 570 nm (reference wavelength 630 nm).

Data Analysis:

Calculate % Cell Viability:

Visualization: The Screening Workflow

The following diagram illustrates the logical flow from library synthesis to lead identification.

Caption: Figure 1. Integrated screening cascade for pyrazole derivatives, prioritizing cytotoxicity filtering before expensive kinase profiling.

Part 3: Target-Specific Profiling (Kinase Inhibition)

Once cytotoxic hits are identified, the mechanism must be validated. Pyrazoles are predominantly Type I Kinase Inhibitors (ATP-competitive).

Mechanism of Action

The pyrazole moiety occupies the ATP-binding pocket. The N-H group donates a proton to the hinge region backbone (often a Glu or Leu residue), while the N= group accepts a proton. This blocks ATP from binding, preventing phosphorylation of downstream substrates [2].

Protocol: In Vitro Kinase Assay (FRET-based)

Objective: Quantify the inhibition of specific kinases (e.g., EGFR, VEGFR-2).

-

Reaction Mix: Combine Kinase (recombinant), Peptide Substrate (fluorescently labeled), and ATP (at

concentration) in kinase buffer. -

Compound Addition: Add the pyrazole derivative (variable concentrations).

-

Initiation: Start reaction by adding ATP.

-

Detection: Measure phosphorylation via Fluorescence Resonance Energy Transfer (FRET) or TR-FRET.

-

Logic: If the pyrazole binds, phosphorylation is blocked, and the FRET signal decreases (or increases, depending on the specific antibody/tracer pair used).

-

-

Output: Generate dose-response curves to determine

and

Visualization: Pyrazole-Kinase Interaction Logic

Caption: Figure 2. Competitive inhibition mechanism where the pyrazole scaffold displaces ATP at the kinase hinge region.

Part 4: ADME & Drug-Likeness Profiling

A potent compound is useless if it cannot reach the target. Pyrazoles generally possess favorable drug-like properties, but lipophilicity (LogP) must be monitored.

In Silico Screening (High Throughput)

Use tools like SwissADME or ADMETlab 3.0 [3] to verify:

-

Lipinski’s Rule of 5:

-

Topological Polar Surface Area (TPSA): Target < 140 Ų for cellular permeability.

Data Presentation: Typical SAR Trends for Pyrazoles

The following table summarizes Structure-Activity Relationship (SAR) trends observed in recent literature [4].

| Structural Modification | Effect on Activity | Effect on ADME |

| C3-Aryl Substitution | Increases potency (hydrophobic pocket fit) | Increases LogP (Lipophilicity) |

| N1-Phenyl Group | Critical for orientation in active site | May decrease metabolic stability |

| C4-Electron Withdrawing Group | Enhances H-bonding acidity of NH | Improves metabolic stability |

| Bulky Groups at C5 | often reduces activity (steric clash) | Reduces solubility |

Part 5: References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Source: Eco-Vector Journals / PubMed (2023/2024) URL:[Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: Molecules (MDPI), 2023. URL:[Link]

-

Biological Exploration of Pyrazole Derivatives: ADMET Screening and Molecular Docking. Source: Chemical Methodologies, 2025.[6] URL:[Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Source: Chemical Review Letters, 2025.[6] URL:[Link]

Sources

In Silico Prediction of ADME Properties for Pyrazole-Based Compounds: A Technical Guide

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and favorable drug-like properties.[1][2] A significant number of approved drugs, particularly in oncology, incorporate the pyrazole ring, highlighting its importance in the development of targeted therapies.[1][2] However, the journey from a promising pyrazole-based hit compound to a successful drug candidate is fraught with challenges, primarily related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early-stage assessment of these properties is critical to mitigate late-stage attrition and de-risk drug development programs. This in-depth technical guide provides a comprehensive overview of the principles and practices of in silico ADME prediction for pyrazole-based compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery efforts.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in the design of pharmacologically active molecules.[1] Its unique electronic and structural features allow it to engage in various non-covalent interactions with biological targets, making it a frequent component of enzyme inhibitors and receptor modulators.[3] The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while substitution on the nitrogen atoms can modulate its physicochemical properties and biological activity.[1] This inherent tunability has led to the development of numerous successful drugs containing a pyrazole core, including treatments for cancer, inflammation, and infectious diseases.

The Imperative of Early ADME Profiling

A significant reason for the failure of drug candidates in clinical trials is an unfavorable ADME profile.[4][5] Properties such as poor absorption, rapid metabolism, or undesirable distribution can render an otherwise potent compound ineffective or toxic. In silico ADME prediction offers a rapid and cost-effective approach to identify potential liabilities early in the drug discovery process, long before significant resources are invested in synthesis and in vitro testing.[4][6][7] This "fail early, fail cheap" paradigm allows for the prioritization of compounds with a higher probability of success and guides the design of molecules with improved pharmacokinetic properties.[8]

The In Silico ADME Prediction Workflow: A Step-by-Step Guide

The successful application of in silico ADME prediction relies on a structured and logical workflow. This section outlines the key stages, from initial data preparation to the interpretation of predictive models.

Data Preparation and Curation: The Foundation of a Robust Model

The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of the input data is paramount for building reliable and predictive ADME models.

Protocol 1: Chemical Data Curation

-

Standardize Chemical Structures: Convert all molecular representations (e.g., SMILES, SDF) to a consistent format. This involves neutralizing charges, removing salts, and ensuring correct tautomeric forms.

-

Remove Duplicates: Identify and eliminate redundant entries in the dataset.

-

Handle Mixtures: Decide on a strategy for handling mixtures, either by separating them into individual components or removing them from the dataset.

-

Verify Experimental Data: If building custom models, ensure the associated experimental ADME data is accurate and from reliable sources. Data should be curated from consistent assays to avoid introducing noise.[9]

Molecular Descriptor Calculation: Translating Structure into Numbers

To be used in a computational model, the chemical structure of a pyrazole derivative must be converted into a set of numerical values known as molecular descriptors.[10] These descriptors capture various aspects of the molecule's physicochemical properties.

Table 1: Common Molecular Descriptors for ADME Prediction

| Descriptor Category | Examples | Relevance to ADME |

| 1D Descriptors | Molecular Weight (MW), Atom Count, Bond Count | General size and composition |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP (octanol-water partition coefficient), Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors | Permeability, solubility, and binding |

| 3D Descriptors | Molecular Shape, Volume, Surface Area | Receptor binding and accessibility |

A variety of software packages, such as RDKit and PaDEL, can be used to calculate a wide range of molecular descriptors.[9]

Model Selection and Building: Choosing the Right Tool for the Job

A plethora of in silico tools and methodologies are available for ADME prediction, ranging from simple rule-based systems to complex machine learning algorithms.

3.3.1. Rule-Based and Physicochemical Property-Based Predictions

For rapid initial screening, rules like Lipinski's Rule of Five provide a simple yet effective way to assess "drug-likeness."[11] These rules are based on the observation that most orally active drugs fall within a specific range of physicochemical properties.

Table 2: Lipinski's Rule of Five

| Property | Guideline |

| Molecular Weight | ≤ 500 Da |

| LogP | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

Web-based tools like SwissADME and pkCSM are excellent resources for calculating these properties and obtaining initial ADME predictions.[11][12]

3.3.2. Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the molecular descriptors of a set of compounds and their experimentally determined ADME properties.[13][14] These models can then be used to predict the properties of new, untested pyrazole derivatives.

Workflow for Building a QSAR Model:

-

Dataset Curation: Assemble a dataset of pyrazole-based compounds with reliable experimental ADME data.[9]

-

Descriptor Calculation: Calculate a diverse set of molecular descriptors for all compounds in the dataset.[9]

-

Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).[13][15]

-

Feature Selection: Identify the most relevant descriptors that correlate with the ADME property of interest.[9]

-

Model Training: Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to build a predictive model based on the training set.[9]

-

Model Validation: Evaluate the predictive performance of the model on the unseen test set.[13]

3.3.3. Structure-Based Methods: Docking and Molecular Dynamics

When the three-dimensional structure of a key metabolic enzyme or transporter protein is known, structure-based methods can provide valuable insights into potential drug interactions.

-

Molecular Docking: This technique predicts the preferred orientation of a pyrazole compound when bound to a protein target.[16] It can be used to identify potential sites of metabolism by docking the compound into the active site of cytochrome P450 enzymes.[3]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a pyrazole compound and a protein over time, offering a more detailed understanding of binding stability and potential conformational changes.[3]

Interpreting the Predictions: From Data to Decisions

The output of in silico ADME predictions should be carefully analyzed in the context of the specific drug discovery project. It is crucial to consider the applicability domain of the models used, which defines the chemical space for which the model is expected to make reliable predictions.[9] Predictions for compounds that fall outside this domain should be treated with caution.

Key ADME Properties for Pyrazole-Based Compounds and Their In Silico Prediction

This section delves into the specific ADME properties that are critical for the success of pyrazole-based drug candidates and how they can be predicted using computational methods.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Key parameters to consider include:

-

Aqueous Solubility: Poor solubility can limit the amount of drug available for absorption. QSAR models and physicochemical calculations can predict solubility.

-

Intestinal Permeability: The ability of a compound to pass through the intestinal wall is crucial. Models based on Caco-2 cell permeability data are commonly used for this prediction.[4]

-

Human Intestinal Absorption (HIA): Some tools provide a direct prediction of the percentage of a drug that will be absorbed in humans.

Table 3: In Silico Tools for Absorption Prediction

| Tool | Predicted Properties |

| SwissADME | Solubility, Lipinski's Rule of Five |

| pkCSM | Water Solubility, Caco-2 Permeability, Intestinal Absorption |

| ADMETlab 2.0 | HIA, Caco-2 Permeability, Solubility |

Distribution

Once absorbed, a drug is distributed throughout the body. Important distribution parameters include:

-

Plasma Protein Binding (PPB): Extensive binding to plasma proteins can limit the amount of free drug available to reach the target site. QSAR models are widely used to predict PPB.[17]

-

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration can lead to unwanted side effects. Computational models can predict the BBB penetration potential.

Metabolism

The metabolic stability of a compound significantly influences its half-life and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes plays a major role in drug metabolism.

-

Site of Metabolism (SOM) Prediction: Identifying which part of the pyrazole molecule is most likely to be metabolized can guide chemical modifications to improve stability. Rule-based systems and machine learning models can predict SOM.[18]

-

CYP Inhibition: Inhibition of CYP enzymes can lead to adverse drug-drug interactions. QSAR and pharmacophore models can predict the inhibitory potential of pyrazole compounds against major CYP isoforms.[14]

Excretion

The route and rate of excretion determine how long a drug remains in the body. While direct in silico prediction of excretion pathways is challenging, predictions of properties like total clearance can be informative.

Toxicity

Early identification of potential toxicity is a critical aspect of drug discovery. In silico models can predict various toxicity endpoints, including:

-

Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations.

-

Hepatotoxicity (DILI - Drug-Induced Liver Injury): Assesses the risk of liver damage.

-

Cardiotoxicity (hERG Inhibition): Predicts the potential for a compound to cause cardiac arrhythmias.

Case Study: Prioritizing Pyrazole Analogs Based on In Silico ADME Profiles

To illustrate the practical application of these principles, consider a hypothetical series of pyrazole-based kinase inhibitors.

Table 4: Hypothetical In Silico ADME Profile of Pyrazole Analogs

| Compound | MW | LogP | TPSA | HIA (%) | PPB (%) | BBB+ | CYP2D6 Inhibitor | hERG Inhibitor |

| PZ-001 | 450 | 3.5 | 85 | 92 | 95 | No | No | No |

| PZ-002 | 480 | 4.8 | 75 | 85 | 99 | Yes | No | Yes |

| PZ-003 | 420 | 2.9 | 95 | 95 | 88 | No | Yes | No |

Analysis:

-

PZ-001: Exhibits a balanced profile with good predicted absorption, moderate plasma protein binding, and no predicted liabilities for BBB penetration, CYP inhibition, or cardiotoxicity. This compound would be a high-priority candidate for synthesis and further testing.

-

PZ-002: While having good predicted absorption, its high LogP, high plasma protein binding, predicted BBB penetration (for a non-CNS target), and potential for hERG inhibition raise several red flags. This compound would be a lower priority.

-

PZ-003: Shows excellent predicted absorption and low plasma protein binding. However, its potential to inhibit CYP2D6 is a significant concern for drug-drug interactions. This would warrant further investigation or redesign.

This example demonstrates how a multi-parameter assessment of in silico ADME properties can guide the selection of the most promising compounds for advancement in a drug discovery pipeline.

The Future of In Silico ADME: AI and Machine Learning

The field of in silico ADME prediction is continually evolving, with artificial intelligence (AI) and machine learning playing an increasingly important role.[8] Deep learning models are showing promise in predicting complex ADME endpoints with greater accuracy.[9] The integration of large-scale biological data and advanced computational algorithms will undoubtedly lead to more predictive and reliable in silico tools, further accelerating the discovery of safe and effective pyrazole-based medicines.

Conclusion

The integration of in silico ADME prediction into the early stages of drug discovery is no longer an option but a necessity. For pyrazole-based compounds, which hold immense therapeutic potential, these computational approaches provide an invaluable tool for navigating the complex landscape of pharmacokinetics and toxicity. By embracing a data-driven and predictive approach, researchers can enhance the efficiency of the drug discovery process, reduce attrition rates, and ultimately bring novel and life-changing medicines to patients more quickly.

References

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (2023, July 12).

- Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022, October 26).

- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC.

- Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents - Johns Hopkins University. (2022, February 15).

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).

- In Silico Tools and Software to Predict ADMET of New Drug Candidates.

- COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO) - Semantic Scholar.

- Pyrazoline as a medicinal scaffold. - BIONATURA.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed.

- QSAR, ADME-Tox, molecular docking and molecular dynamics simulations of novel selective glycine transporter type 1 inhibitors with memory enhancing properties - PMC.

- Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2.

- ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (2025, December 11).

- Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 6).

- Successfully validated software for prediction, simulation and optimization of human clinical ADME/PK with accuracy superior to - Prosilico.

- Computational Prediction of 3,5-Diaryl-1H-Pyrazole and spiropyrazolines derivatives as potential acetylcholinesterase inhibitors for alzheimer disease treatment by 3D-QSAR, molecular docking, molecular dynamics simulation, and ADME-Tox. (2023, September 1).

- In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity - IJFMR. (2024, November 15).

- In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics. (2015, September 2).

- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - MDPI. (2023, November 12).

- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. (2025, August 28).

- Chapter 7: The Characteristics, Validation and Applications of In silico and In vitro Models of Drug Transporters - Books.

- Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs | Journal of Chemical Information and Modeling - ACS Publications. (2026, February 12).

- In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC.

- Machine Learning 101: How to train your first QSAR model - Optibrium. (2024, December 16).

- ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC.

- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13).

- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery - ResearchGate.

- Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties - Bentham Science Publisher. (2025, July 18).

- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing).

- In Silico ADME Methods Used in the Evaluation of Natural Products - Preprints.org. (2025, January 31).

- In Silico ADME Methods Used in the Evaluation of Natural Products - PMC.

- Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives - Biointerface Research in Applied Chemistry. (2020, July 22).

- QSAR Modeling using Machine Learning | Methodology & Protocol.

- Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design - PubMed.

- In silico ADME in drug design – enhancing the impact | ADMET and DMPK - IAPC Journals. (2018, March 25).

- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025, December 25).

- (PDF) Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents - ResearchGate. (2021, June 20).

- IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS - RJPN.

- QSAR models - ProtoQSAR.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29).

- Computational Approaches in Preclinical Studies on Drug Discovery and Development.

- Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery - Longdom Publishing. (2025, March 19).

- A Guide to In Silico Drug Design | Pharma Excipients. (2022, December 23).

- Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. (2022, September 10).

- SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics - YouTube. (2023, January 17).

- Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study | ACS Medicinal Chemistry Letters. (2024, July 25).

- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. GIL [genomatics.net]

- 10. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 11. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. neovarsity.org [neovarsity.org]

- 14. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. optibrium.com [optibrium.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

Navigating the Furan Paradox: From Metabolic Liability to Synthetic Powerhouse

Executive Summary

The furan heterocycle occupies a contentious position in modern drug discovery. While it serves as a versatile pharmacophore and a biomass-derived platform molecule (via furfural and 5-HMF), it is simultaneously flagged as a structural alert due to potential metabolic bioactivation. This technical guide dissects the chemical space of furan, moving beyond its reputation as a "toxicophore" to explore its utility as a masked synthon in the synthesis of complex molecular architectures. We provide actionable insights into mitigating metabolic risks and detailed protocols for exploiting furan’s unique reactivity.

Part 1: Structural Diversity & Pharmacological Significance[1]

The Metabolic Double-Edged Sword

In medicinal chemistry, the furan ring is often viewed with skepticism. The core issue is not the furan ring itself, but its bioactivation by Cytochrome P450 enzymes (specifically CYP2E1).

The Mechanism of Toxicity:

The metabolic liability arises from the oxidation of the furan ring.[1] While early theories proposed an epoxide intermediate, recent density functional theory (DFT) studies and metabolite trapping experiments suggest a concerted pathway or a rapid ring-opening of the epoxide to form cis-2-butene-1,4-dial (BDA) . BDA is a highly reactive

Mitigation Strategies:

-

Substitution Pattern: Unsubstituted or monosubstituted furans are high-risk. 2,5-disubstitution significantly reduces the propensity for ring-opening by sterically hindering the enzymatic approach or electronically stabilizing the ring.

-

Electron Withdrawal: Electron-withdrawing groups (EWGs) on the ring can reduce the electron density required for P450 oxidation.

Diagram 1: Metabolic Bioactivation Pathway

The following diagram illustrates the critical pathway from furan substrate to toxic adduct, highlighting the role of CYP2E1 and the reactive BDA intermediate.

Caption: Figure 1. The bioactivation pathway of furan via CYP2E1, leading to the formation of the toxic metabolite cis-2-butene-1,4-dial (BDA).[2]

Part 2: Furan as a Masked Synthon

Beyond its role as a final pharmacophore, furan is an invaluable "masked" functional group in organic synthesis. Its aromaticity is low enough to allow it to participate in reactions that benzene cannot, yet high enough to provide stability during intermediate steps.

The Achmatowicz Rearrangement

This oxidative ring expansion converts furfuryl alcohols into dihydropyranones (sugar-like scaffolds). It is a powerful method for de novo synthesis of carbohydrates and complex natural products.

-

Reagents: Standard conditions use oxidizing agents like bromine (

) or N-bromosuccinimide (NBS) in aqueous media. -

Mechanism: Electrophilic attack on the furan ring

formation of a hemiacetal

The Diels-Alder Cycloaddition

Furan acts as an electron-rich diene. While intermolecular reactions with weak dienophiles are reversible (retro-Diels-Alder), intramolecular variants or reactions with maleimides proceed with high efficiency. This constructs oxabicyclo[2.2.1]heptane systems, which are precursors to substituted cyclohexanes.

Table 1: Comparative Synthetic Methodologies

| Methodology | Key Transformation | Strategic Utility | Limitations |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl | Classical route; robust for simple alkyl/aryl furans. | Requires harsh acidic conditions; limited functional group tolerance. |

| Transition Metal C-H Activation | Furan C-H | Late-stage functionalization; no pre-functionalization (e.g., boronic acid) needed. | Regioselectivity (C2 vs C3) can be challenging without directing groups. |

| Achmatowicz Rearrangement | Furfuryl Alcohol | Access to chiral pyrans and sugar mimetics from biomass. | Requires oxidative conditions; product is sensitive to base. |

| Feist-Benary Synthesis | Synthesis of highly substituted furans. | Multi-step; atom economy can be lower than C-H activation. |

Part 3: Experimental Protocol

Protocol: Oxidative Ring Expansion via Achmatowicz Rearrangement

Objective: Synthesis of 6-hydroxy-2H-pyran-3(6H)-one from furfuryl alcohol.[3] Rationale: This protocol demonstrates the "masked synthon" concept, converting an aromatic furan into a functionalized cyclic enone useful for further diversification (e.g., glycosylation).

Materials

-

Substrate: Furfuryl alcohol (10 mmol)

-

Oxidant: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: THF/Water (4:1 v/v)

-

Quench: Saturated

, Saturated

Step-by-Step Methodology

-

Preparation: Dissolve furfuryl alcohol (0.98 g, 10 mmol) in THF (40 mL) and distilled water (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Note: Water is essential as the nucleophile for the rearrangement.

-

Oxidation: Add solid NBS (1.96 g, 11 mmol) portion-wise over 15 minutes. The solution will turn yellow/orange.

-

Mechanistic Insight: NBS generates the bromonium ion in situ, which attacks the C2 or C5 position of the furan, triggering the entry of water and subsequent ring opening.

-

-

Reaction Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (SiO2, 30% EtOAc/Hexanes). The furan spot will disappear, and a more polar spot (pyranone) will appear.

-

Quenching: Quench the reaction by adding saturated aqueous

(10 mL) to destroy excess NBS, followed by saturated -

Workup: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers, wash with brine, and dry over anhydrous -

Purification: Concentrate under reduced pressure. The crude residue is typically a hemiacetal oil. Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc/Hexanes).

Diagram 2: Achmatowicz Synthetic Workflow

The following diagram details the logical flow of the experiment, from substrate preparation to isolation.

Caption: Figure 2. Workflow for the NBS-mediated Achmatowicz rearrangement, transforming furan into a dihydropyranone scaffold.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[1] Chemical Research in Toxicology.[5] [Link]

-

Achmatowicz, O., et al. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. Tetrahedron. [Link]

-

Galkin, K. I., et al. (2025).[6] Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans. International Journal of Molecular Sciences.[6] [Link]

-

Chen, S., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450.[7][8] Ecotoxicology and Environmental Safety. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Discovery of Novel Pyrazole Derivatives as Kinase Inhibitors

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases, pivotal regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer treatment, and within this domain, the pyrazole scaffold has emerged as a "privileged" heterocyclic framework.[1][2][3] Its synthetic tractability and ability to form key interactions within the ATP-binding site of kinases have led to the development of numerous successful therapeutics.[2] This guide provides a comprehensive overview of the modern drug discovery cascade for identifying novel pyrazole-based kinase inhibitors. We will explore the synergy between computational design and synthetic chemistry, delve into the nuances of structure-activity relationship (SAR) optimization, and provide detailed experimental protocols for biological evaluation. The objective is to equip researchers with the foundational knowledge and practical insights required to navigate the path from initial concept to a validated preclinical candidate.

The Strategic Foundation: Why Pyrazole Scaffolds?

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its prominence in kinase inhibitor design is not accidental but is rooted in several key attributes:

-

Bioisosteric Mimicry: The pyrazole core is an effective bioisostere of the adenine ring of ATP.[4] This allows it to form crucial hydrogen bond interactions with the "hinge region" of the kinase domain, a conserved motif that anchors ATP, thus enabling competitive inhibition.[2]

-

Structural Versatility: The pyrazole ring offers multiple positions (N1, C3, C4, C5) for chemical modification. This provides a rich canvas for chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties by introducing various substituents that can engage with other regions of the ATP pocket.[5][6]

-

Proven Clinical Success: The therapeutic relevance of this scaffold is firmly established. A significant number of FDA-approved kinase inhibitors, such as Crizotinib (ALK/ROS1/MET), Ruxolitinib (JAK1/2), and Encorafenib (BRAF), incorporate a core pyrazole ring, validating its efficacy and drug-like properties.[2]

The Discovery Engine: Integrating Computational Design and Synthesis

The contemporary approach to inhibitor discovery is a cyclical process where computational predictions guide synthetic efforts, and experimental results refine computational models. This synergy dramatically accelerates the identification of promising lead compounds.

In Silico Design and Virtual Screening

Computational techniques are indispensable for triaging vast chemical spaces and prioritizing compounds for synthesis, thereby saving significant time and resources.[5][7]

-

Molecular Docking: This is a cornerstone technique used to predict the binding pose and affinity of a potential inhibitor within the target kinase's crystal structure.[8] Using software like AutoDock Vina, researchers can visualize how a designed pyrazole derivative interacts with key amino acid residues in the ATP-binding site.[5][9] This analysis helps rationalize the activity of existing compounds and predict the impact of structural modifications.

-

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. These models are used to rapidly screen large virtual libraries for molecules that fit the required spatial and chemical criteria.[8]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical properties of a series of compounds with their biological activities.[1][8] This allows for the prediction of the potency of novel, unsynthesized analogues, guiding the design process toward more effective molecules.

Synthetic Chemistry Strategies

The synthesis of a focused library of pyrazole derivatives is essential for exploring the Structure-Activity Relationship (SAR). Multi-component reactions and modular synthetic routes are often employed for their efficiency.

A common strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, which allows for diversity at multiple positions of the final pyrazole ring. The ability to systematically vary substituents is the key to successful optimization.[10][11]

Optimizing for Potency and Selectivity: The Art of SAR

Structure-Activity Relationship (SAR) studies are the core of the optimization phase, aiming to understand how specific structural changes affect a compound's biological activity.

-

Hinge-Binding Interactions: As mentioned, the pyrazole nitrogens are critical. Often, one nitrogen will act as a hydrogen bond acceptor and the other (if substituted with an -NH) as a donor, mimicking the adenine of ATP.

-

Exploring Hydrophobic Pockets: The ATP binding site contains several hydrophobic regions. Appending aryl or heteroaryl groups to the C3 and C5 positions of the pyrazole can lead to significant gains in potency by establishing favorable van der Waals interactions in these pockets.[5] For example, studies have shown that incorporating moieties like thiazole, pyridine, or benzothiazole can significantly enhance VEGFR-2 inhibitory potency.[5]

-

The Gatekeeper Residue: Selectivity among kinases is often governed by the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket. Bulky substituents on the pyrazole scaffold may be sterically hindered by a large gatekeeper (like threonine), but can be accommodated by kinases with a smaller gatekeeper (like methionine), providing a rational basis for designing selective inhibitors.

-

Solvent-Front Exposure: The region of the ATP pocket that is exposed to the solvent is a prime location for introducing polar groups to improve solubility and other pharmacokinetic properties without sacrificing potency.

Illustrative SAR Data

The table below presents representative data for a hypothetical series of pyrazole inhibitors targeting Kinase X, illustrating common SAR trends.

| Compound ID | R1-Group (N1) | R2-Group (C3) | R3-Group (C5) | IC₅₀ (nM) vs. Kinase X |

| PYZ-01 | H | Phenyl | Methyl | 850 |

| PYZ-02 | H | 4-Fluorophenyl | Methyl | 250 |

| PYZ-03 | H | 4-Fluorophenyl | Phenyl | 45 |

| PYZ-04 | Cyclopropyl | 4-Fluorophenyl | Phenyl | 30 |

| PYZ-05 | Cyclopropyl | 4-Fluorophenyl | 3-Pyridyl | 8 |

Causality Insights:

-

PYZ-01 to PYZ-02: Adding a fluorine to the phenyl ring likely improves hydrophobic interactions or engages in a specific polar contact, increasing potency.

-

PYZ-02 to PYZ-03: Replacing the small methyl group with a larger phenyl group allows for better occupancy of a hydrophobic pocket, leading to a significant jump in activity.

-

PYZ-03 to PYZ-05: Swapping the C5-phenyl for a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor with a residue near the solvent front, further enhancing potency.

From Theory to Practice: Key Experimental Protocols

Rigorous biological evaluation is required to validate the hypotheses generated during the design and SAR phases.

Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is a generalized example based on common literature methods for producing pyrazole libraries.

-

Step 1: Formation of the Diketone Intermediate. To a solution of sodium ethoxide in dry ethanol, add an appropriate acetophenone derivative (1.0 eq) followed by dropwise addition of an ethyl ester derivative (1.1 eq). Stir the reaction mixture at room temperature for 12-16 hours.

-

Step 2: Cyclization. Add a substituted hydrazine hydrochloride (e.g., phenylhydrazine HCl, 1.2 eq) to the reaction mixture from Step 1.

-

Step 3: Reflux. Heat the mixture to reflux (approx. 80°C) and monitor by TLC until the starting materials are consumed (typically 4-8 hours).

-

Step 4: Workup and Isolation. Cool the reaction to room temperature and pour it into ice water. If a precipitate forms, collect it by vacuum filtration. If not, extract the product with ethyl acetate.

-

Step 5: Purification. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 1,3,5-trisubstituted pyrazole derivative.

-

Step 6: Characterization. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol measures the direct inhibitory effect of a compound on its target kinase.

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Mixture: In a 96-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and the test compound at various concentrations.

-

Initiation: Initiate the phosphorylation reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ required for kinase activity.

-

Detection: Measure the fluorescence polarization or intensity on a plate reader. As the kinase phosphorylates the substrate, the properties of the fluorescent label change, allowing for quantification of the reaction.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell-Based Antiproliferative Assay (MTT)

This assay determines the effect of the compound on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[12][13]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the GI₅₀ or IC₅₀ value.

Beyond the Lead: Preclinical Development

Once a lead compound with high potency and cellular activity is identified, it must undergo further profiling before it can be considered a preclinical candidate.

-

Selectivity Profiling: The inhibitor should be tested against a broad panel of other kinases to assess its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity.

-